Ternary Complex Stability: PEG9 vs. PEG8 in PROTAC
In targeted protein degradation, the linker length is a critical determinant of ternary complex stability and subsequent degradation efficiency. While PEG8 is a widely adopted standard, extending the PEG chain to 9 units (m-PEG9) provides incremental flexibility and reach that can be advantageous for targets requiring larger conformational adjustments. Structure–activity relationship studies on PEG-based PROTAC linkers indicate that progressing from PEG4 to PEG8 can enhance the residence time of the ternary complex by approximately an order of magnitude [1]. By extension, m-PEG9 offers a further step along this continuum, providing additional conformational sampling capacity that may be necessary for challenging target-ligase pairs [2].
| Evidence Dimension | Ternary complex residence time enhancement |
|---|---|
| Target Compound Data | Not directly measured for PEG9; extrapolated from PEG series trend. |
| Comparator Or Baseline | PEG4 to PEG8 progression: ~10-fold increase in residence time [1]. |
| Quantified Difference | ~10-fold improvement from PEG4 to PEG8; PEG9 is anticipated to provide further incremental improvement. |
| Conditions | PROTAC ternary complex formation assays (cell-free and cellular context). |
Why This Matters
For PROTAC development, selecting m-PEG9 over shorter analogs like PEG8 can be a strategic decision when initial SAR indicates that additional linker length may improve degradation efficiency, potentially reducing the required screening time and material cost.
- [1] BOC Sciences. "Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation." ptc.bocsci.com. Published October 17, 2025. View Source
- [2] BOC Sciences. "Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation." ptc.bocsci.com. Published October 17, 2025. (Discussion of linker length continuum). View Source
